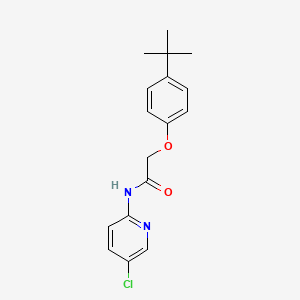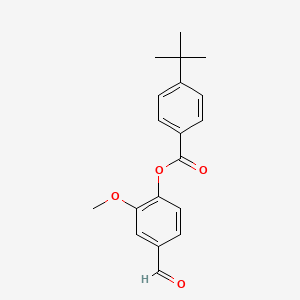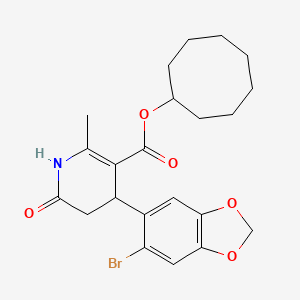
2-(4-tert-butylphenoxy)-N-(5-chloropyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-(5-chloropyridin-2-yl)acetamide is an organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(5-chloropyridin-2-yl)acetamide typically involves the following steps:
Formation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Etherification: 4-tert-butylphenol is then reacted with 2-chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetyl chloride.
Amidation: The final step involves the reaction of 2-(4-tert-butylphenoxy)acetyl chloride with 5-chloropyridin-2-amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the etherification and amidation steps, as well as the recycling of solvents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-tert-butylphenoxy)-N-(5-chloropyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenoxy)-N-(5-chloropyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-tert-butylphenoxy)-N-(5-bromopyridin-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.
2-(4-tert-butylphenoxy)-N-(5-fluoropyridin-2-yl)acetamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-(4-tert-butylphenoxy)-N-(5-chloropyridin-2-yl)acetamide is unique due to the presence of both a tert-butylphenoxy group and a chloropyridinyl group. This combination of functional groups can impart specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-17(2,3)12-4-7-14(8-5-12)22-11-16(21)20-15-9-6-13(18)10-19-15/h4-10H,11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJAAEQQDVOZOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B5712537.png)
![N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5712541.png)




![N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide](/img/structure/B5712580.png)
![2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5712583.png)
![14-propan-2-yl-11-thia-3,5,6,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B5712589.png)
![ETHYL 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5712595.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5712602.png)
![5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylic acid](/img/structure/B5712609.png)
![ethyl 6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5712639.png)
![METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE](/img/structure/B5712644.png)
